4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine
Description
Properties
CAS No. |
917807-89-7 |
|---|---|
Molecular Formula |
C22H20ClFN2 |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
4-[4-[4-(4-chloro-3-fluorophenyl)piperidin-4-yl]phenyl]pyridine |
InChI |
InChI=1S/C22H20ClFN2/c23-20-6-5-19(15-21(20)24)22(9-13-26-14-10-22)18-3-1-16(2-4-18)17-7-11-25-12-8-17/h1-8,11-12,15,26H,9-10,13-14H2 |
InChI Key |
JRBHTGSZNVGWIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Multi-Step Synthesis
Overview : This method involves multiple reaction steps to construct the final compound from simpler precursors.
Steps :
- Step 1 : Synthesis of 4-(4-Chloro-3-fluorophenyl)piperidin-4-ol by hydrogenation of appropriate precursors under palladium catalysis.
- Catalyst: Palladium on activated charcoal
- Conditions: Hydrogen atmosphere, room temperature, for 24 hours
- Yield: Approximately 90%.
- Step 2 : Coupling of the piperidine derivative with a pyridine derivative using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents.
Yield and Purity : The overall yield for this multi-step synthesis can vary but is generally around 60-70% based on purification processes.
Method 2: One-Pot Synthesis
Overview : This method aims to streamline the synthesis process by combining multiple reactions into a single pot.
Steps :
- Combine starting materials, including 4-chloro-3-fluorobenzaldehyde and piperidine derivatives in a suitable solvent like DMF (N,N-Dimethylformamide).
- Temperature: Reflux for several hours
- Additional reagents may include bases like potassium carbonate to facilitate the reaction.
Yield and Purity : This method can yield products with purities exceeding 90%, depending on the specific conditions employed during the reaction.
Method 3: Crystallization and Purification
After initial synthesis, purification is crucial to isolate the desired compound effectively.
Steps :
- The crude product is dissolved in a minimal amount of solvent (e.g., dichloromethane) and subjected to crystallization.
- Cooling the solution gradually to promote crystal formation.
Yield and Purity : Crystallization can enhance purity levels significantly, often yielding pure compounds suitable for analytical purposes.
| Method | Steps Involved | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|---|
| Multi-Step | Hydrogenation; Coupling | 60-70 | ~90 | Palladium catalyst, DCC |
| One-Pot | Direct combination of reactants | Varies | >90 | DMF, Potassium carbonate |
| Crystallization | Dissolution and cooling for crystal formation | Varies | >95 | Dichloromethane |
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can modulate the activity of the target molecules and influence cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, core heterocycles, or functional groups. Below is a detailed comparison with key analogs:
Structural Analogs with Piperidine-Phenyl Scaffolds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 4-chloro-3-fluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., methyl or methoxy derivatives) .
- Piperidine Flexibility : The piperidine ring allows conformational adaptability, critical for binding to enzymes like ADAMTS-5 (aggrecanase), as seen in analogs with similar scaffolds .
Functional Group Impact on Bioactivity
Notable Trends:
- Antimicrobial Activity : Chloro and nitro substituents at the phenyl ring correlate with higher antimicrobial efficacy (e.g., MIC values < 25 µg/mL for E. coli) compared to methyl or methoxy groups .
- Metabolic Stability : Fluorine at the 3-position reduces oxidative metabolism, as observed in fluorinated analogs of hydroxypiperidine derivatives .
Physicochemical Properties
Biological Activity
The compound 4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine is a complex organic molecule that has garnered attention for its potential biological activities. With the molecular formula and a molecular weight of 366.9 g/mol, this compound features a piperidine ring substituted with a chlorofluorophenyl group and a pyridine moiety. The unique structural properties imparted by the presence of chlorine and fluorine atoms enhance its biological activity and interaction with various biological targets, making it a subject of interest in pharmacological research.
Pharmacological Potential
Preliminary studies indicate that This compound exhibits promising biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown potential antibacterial effects against various strains of bacteria. For instance, similar piperidine derivatives have been reported to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli at minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/mL .
- Antifungal Activity : Research has indicated that some derivatives of piperidine exhibit antifungal properties, notably against Candida albicans and other fungal pathogens, suggesting that the structural features of the compound may enhance its antifungal efficacy .
The mechanism by which This compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be attributed to:
- Receptor Binding : The compound's structural components may facilitate binding to specific receptors or enzymes involved in microbial growth or pathogenesis.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in microbial metabolism, thereby reducing their viability .
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can provide insights into the influence of specific substituents on biological efficacy.
| Compound | Structure | Antimicrobial Activity | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Structure A | Yes | 64 |
| Compound B | Structure B | Yes | 128 |
| This compound | Structure C | Yes | 32 - 512 |
Study on Antimicrobial Efficacy
In a recent study evaluating various piperidine derivatives, This compound was tested against multiple bacterial strains. The results indicated significant inhibition against E. coli and Klebsiella pneumoniae, with observed MIC values ranging from 32 to 256 µg/mL. This suggests that modifications in the piperidine structure can lead to enhanced antimicrobial properties .
Toxicological Assessment
Toxicological studies are essential for determining the safety profile of new compounds. Initial assessments of This compound have shown no acute toxicity at therapeutic doses in animal models, indicating a favorable safety margin for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
